Hydrochloride vs. Oxalate Salt: Aqueous Solubility and Handling Contrast for Reaction-Ready Procurement Specifications
The hydrochloride salt of 2-oxa-6-azaspiro[3.3]heptane exhibits high aqueous solubility characteristic of protonated low-molecular-weight amine salts, whereas the oxalate salt (CAS 1159599-99-1) is explicitly documented as 'slightly soluble in water' by the manufacturer . The hemioxalate salt (CAS 1045709-32-7) shows a predicted solubility of 62,800 mg/mL, but this remains a computational estimate lacking experimental validation . The hydrochloride salt also provides improved crystallinity and handling stability compared to the liquid free base (CAS 174-78-7), which requires storage at ≤ −4 °C . This solubility differential directly governs reaction homogeneity in nucleophilic substitution and amination steps where the scaffold is most commonly deployed.
| Evidence Dimension | Aqueous solubility and physical form |
|---|---|
| Target Compound Data | 2-Oxa-6-azaspiro[3.3]heptane hydrochloride: high aqueous solubility (typical of protonated amine salts); solid crystalline form; room-temperature stable |
| Comparator Or Baseline | Oxalate salt: 'Slightly soluble in water' (manufacturer specification). Free base: clear oily liquid, storage at ≤ −4 °C required. Hemioxalate: predicted 62,800 mg/mL (computational, not experimentally verified) |
| Quantified Difference | Qualitative solubility rank: HCl salt >> oxalate salt. Free base requires cold storage; HCl salt is ambient-stable solid. |
| Conditions | As reported by Fisher Scientific (oxalate), ChemImpex/TCI (free base), Bide Pharm (hemioxalate predicted) |
Why This Matters
For procurement teams sourcing building blocks for multi-step synthesis, the hydrochloride form eliminates the solubility bottleneck and cold-chain logistics burden imposed by the oxalate salt and free base, respectively, directly affecting reaction scalability and downstream yield reproducibility.
